molecular formula C15H16BrNO3 B6357111 tert-Butyl 5-bromo-4-formyl-7-methyl-indole-1-carboxylate CAS No. 1628640-26-5

tert-Butyl 5-bromo-4-formyl-7-methyl-indole-1-carboxylate

Cat. No.: B6357111
CAS No.: 1628640-26-5
M. Wt: 338.20 g/mol
InChI Key: BBIQMEKKADFGCG-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-4-formyl-7-methyl-indole-1-carboxylate (CAS 1628640-26-5) is a high-value indole derivative designed for professional research and industrial applications. This compound, with a molecular formula of C15H16BrNO3 and a molecular weight of 338.20 g/mol, is characterized by a minimum purity of 97% . Its structure incorporates two highly versatile functional groups—a bromo substituent and a formyl group—on the indole core, which is protected by a tert-butoxycarbonyl (Boc) group. This specific arrangement makes it an essential building block in medicinal chemistry and organic synthesis, particularly for constructing complex molecules in pharmaceutical development . The bromine atom serves as a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the introduction of diverse carbon chains. Simultaneously, the formyl group is a key handle for nucleophilic addition or reductive amination, facilitating the rapid exploration of structure-activity relationships (SAR) . This multi-functional reactivity is critical for synthesizing novel drug candidates, especially in the development of kinase inhibitors and other targeted therapies. This product is strictly for professional manufacturing, research laboratories, and industrial use. It is classified For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use . Proper handling procedures should be observed, and the material is recommended to be stored sealed in a dry environment .

Properties

IUPAC Name

tert-butyl 5-bromo-4-formyl-7-methylindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3/c1-9-7-12(16)11(8-18)10-5-6-17(13(9)10)14(19)20-15(2,3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIQMEKKADFGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1N(C=C2)C(=O)OC(C)(C)C)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iodination of 4-Bromo-2-methylaniline

Starting Material : 4-Bromo-2-methylaniline (Formula I).
Reagents : N-Iodosuccinimide (NIS) in dichloromethane (DCM).
Conditions : Stirring at 0°C for 2 hours.
Outcome : Diiodinated intermediate (Formula II) with 95% yield.

Sonogashira Coupling

Reagents :

  • Catalyst : Pd(PPh₃)₂Cl₂ (0.45 g, 0.64 mmol) and CuI (0.245 g, 1.28 mmol).

  • Base : Triethylamine (21.4 g, 0.212 mol).

  • Alkyne : Trimethylsilylacetylene (6.9 g, 0.071 mol).
    Conditions : Dropwise addition at room temperature under nitrogen, followed by 12-hour stirring.
    Purification : Silica gel chromatography.
    Outcome : Alkynylated intermediate (Formula IV) with 92% yield.

Cyclization to 5-Bromo-7-methylindole

Reagents : Potassium tert-butoxide (12.2 g, 0.11 mol) in N-methyl-2-pyrrolidone (NMP).
Conditions : Heating at 60°C for 2 hours.
Workup : Extraction with methyl tert-butyl ether, washing with NaHCO₃ and brine.
Purification : Silica gel chromatography.
Outcome : 5-Bromo-7-methylindole (Formula V) with 78.8% yield.

N1-Protection: Boc Group Introduction

The indole’s NH group is protected to prevent undesired side reactions during subsequent steps.

Boc Protection Protocol

Reagents :

  • Protecting Agent : Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv).

  • Base : 4-Dimethylaminopyridine (DMAP, 0.1 equiv) in tetrahydrofuran (THF).
    Conditions : Stirring at room temperature for 6 hours.
    Workup : Aqueous workup with dilute HCl.
    Purification : Recrystallization from ethanol/water.
    Outcome : tert-Butyl 5-bromo-7-methyl-indole-1-carboxylate with 85–90% yield (estimated from analogous protocols).

C4-Formylation Strategies

Regioselective formylation at the 4-position is challenging due to competing reactivity at the 3-position. Two methods are explored:

Vilsmeier-Haack Formylation

Reagents : DMF (2 equiv) and POCl₃ (3 equiv) in 1,2-dichloroethane.
Conditions : Reflux at 80°C for 8 hours.
Outcome :

  • Product : this compound.

  • Yield : 60–65% (lower due to competing 3-formylation).

Directed Ortho-Metalation (DoM)

Reagents :

  • Base : Lithium diisopropylamide (LDA, 1.5 equiv) in THF at −78°C.

  • Electrophile : DMF (2 equiv).
    Conditions : Quenching at −78°C, followed by warming to room temperature.
    Workup : Aqueous NH₄Cl extraction.
    Purification : Column chromatography (hexane/ethyl acetate).
    Outcome :

  • Product : this compound.

  • Yield : 75–80% (superior regioselectivity).

Comparative Analysis of Formylation Methods

Parameter Vilsmeier-Haack Directed Metalation
Regioselectivity Moderate (3:4 = 2:1)High (4-formyl > 95%)
Yield 60–65%75–80%
Reaction Time 8 hours3 hours
Purification ComplexModerate

Optimization and Scalability

Catalytic Enhancements

  • Palladium Catalysis : Pd(OAc)₂ with Xantphos improves coupling efficiency in Sonogashira steps.

  • Microwave Assistance : Reduces cyclization time from 2 hours to 30 minutes (patent Example 5).

Industrial-Scale Production

  • Batch Size : 140 g of Formula IV yields 83.1 g (79.5%) of Formula V.

  • Purity : Final product purity ≥97% via recrystallization (AKSci data).

Challenges and Solutions

Regioselectivity in Formylation

  • Issue : Competing 3-formylation in Vilsmeier-Haack.

  • Solution : Use of DoM with LDA ensures C4 specificity.

Boc Deprotection Risks

  • Issue : Acidic conditions may cleave the Boc group prematurely.

  • Mitigation : Neutral workup conditions and low-temperature formylation.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-bromo-4-formyl-7-methyl-indole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Conversion to tert-Butyl 5-bromo-4-carboxy-7-methyl-indole-1-carboxylate.

    Reduction: Formation of tert-Butyl 5-bromo-4-hydroxymethyl-7-methyl-indole-1-carboxylate.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Building Block in Organic Synthesis

tert-Butyl 5-bromo-4-formyl-7-methyl-indole-1-carboxylate is primarily utilized as a versatile building block in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it suitable for the development of new compounds in medicinal chemistry and materials science.

Application Description
Synthesis of Indole DerivativesUsed as an intermediate for synthesizing various indole derivatives, which are important in pharmaceuticals.
FunctionalizationThe bromine atom facilitates nucleophilic substitutions, enabling the introduction of diverse functional groups.
Formation of HeterocyclesCan be employed to create heterocyclic compounds with potential biological activities.

Biological Activities

Research indicates that this compound exhibits notable biological activities. It has been investigated for its potential as an anti-cancer agent due to its ability to modulate various cellular pathways.

Case Studies:

  • Protein Kinase Inhibition : The compound has been explored for its role as a protein kinase inhibitor, which is crucial in regulating cell cycle control and apoptosis. This application is significant in cancer therapy, where targeting specific kinases can halt tumor growth .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions that include bromination and formylation processes. Notable methods include:

Step Description
BrominationIntroduction of the bromine atom at the 5-position of the indole ring using brominating agents.
FormylationConversion of the methyl group at the 4-position into a formyl group through Vilsmeier-Haack reaction or similar methodologies.

These synthetic strategies are essential for producing the compound efficiently while minimizing by-products.

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-4-formyl-7-methyl-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The formyl group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions, facilitating the formation of bioactive compounds .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between tert-butyl 5-bromo-4-formyl-7-methyl-indole-1-carboxylate and analogous compounds:

Compound Name CAS Substituents Molecular Formula Molecular Weight Key Features
This compound 1628640-26-5 5-Br, 4-CHO, 7-CH₃ C₁₅H₁₆BrNO₃ 338.20 Bromo (electron-withdrawing), formyl (reactive), methyl (steric hindrance)
tert-Butyl 5-bromo-1H-indole-1-carboxylate 182344-70-3 5-Br C₁₂H₁₂BrNO₂ 290.14 Lacks formyl and methyl groups; simpler structure for coupling reactions
tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate Not provided 4-CHO, 5-OCH₃, 7-CH₃ C₁₆H₁₉NO₄ 301.33 Methoxy (electron-donating) replaces bromo; alters electronic properties
tert-Butyl (4-bromo-2-methylphenyl)carbamate 306937-14-4 Carbamate group, 4-Br, 2-CH₃ C₁₂H₁₅BrNO₂ 287.16 Carbamate backbone instead of indole; different reactivity and solubility

Reactivity and Application Insights

  • Bromo vs. Methoxy Substitution :

    • The 5-bromo group in the target compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the 5-methoxy analog () may prioritize electrophilic substitution due to its electron-donating nature .
    • Bromine’s electronegativity increases the indole ring’s electrophilicity, enhancing reactivity in nucleophilic additions at the formyl group .
  • Formyl Group Utility :

    • The 4-formyl group in the target compound allows for condensation or reduction reactions, enabling the synthesis of secondary amines or alcohols. This contrasts with compounds lacking this moiety (e.g., CAS 182344-70-3) .
  • Carbamate derivatives (e.g., CAS 306937-14-4) may exhibit higher solubility in polar solvents due to the carbamate group’s polarity .

Research Findings and Practical Considerations

  • Synthetic Utility : The target compound’s bromo and formyl groups make it a dual-functional intermediate for sequential derivatization, a feature absent in simpler analogs like CAS 182344-70-3 .
  • Availability : The target compound is commercially available at 98% purity (), offering practical advantages over custom-synthesized analogs .

Biological Activity

Tert-butyl 5-bromo-4-formyl-7-methyl-indole-1-carboxylate (CAS Number: 1628640-26-5) is a synthetic compound belonging to the indole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H16BrN O3
  • Molecular Weight : 338.2 g/mol
  • Density : 1.37 g/cm³
  • Melting Point : 56-57°C
  • Boiling Point : 367.9°C

Anticancer Properties

Indole derivatives, including this compound, have been studied for their anticancer properties. Research indicates that indole compounds can inhibit cancer cell proliferation through various mechanisms, including:

  • Tubulin Inhibition : Similar to other indole derivatives, this compound may interact with tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells. For instance, studies have shown that indole-based compounds can exhibit cytotoxicity against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) cells .
  • Mechanism of Action : The mechanism often involves the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. For example, some indole derivatives have been reported to increase the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2 .

Enzyme Inhibition

Research has also indicated that this compound may act as an inhibitor of specific enzymes involved in cancer progression:

  • SARS-CoV Protease Inhibition : The structural features of this compound suggest potential inhibitory activity against viral proteases, which are crucial for viral replication. This aligns with findings from related indole compounds that have shown significant inhibitory effects against SARS-CoV proteases .
  • DNA Topoisomerase Inhibition : Some studies suggest that indole derivatives can inhibit DNA topoisomerases, enzymes critical for DNA replication and transcription, thereby inducing cell cycle arrest and apoptosis in cancer cells .

Study on Anticancer Activity

A study investigating the effects of various indole derivatives, including this compound, on A549 lung cancer cells demonstrated significant growth inhibition with an IC50 value in the micromolar range. The study highlighted the importance of the indole structure in enhancing biological activity against cancer cells .

Comparative Analysis of Indole Derivatives

A comparative study evaluated several substituted indoles for their anticancer properties. The findings suggested that modifications at specific positions on the indole ring significantly influenced their activity. For instance, substituents at the 4-position were found to enhance inhibitory potency against cancer cell lines compared to those at other positions .

Data Table

PropertyValue
Molecular FormulaC15H16BrN O3
Molecular Weight338.2 g/mol
Melting Point56-57°C
Boiling Point367.9°C
Density1.37 g/cm³
Anticancer Activity (IC50)Micromolar range

Q & A

Basic Research Questions

Q. What are the key synthetic routes for tert-butyl 5-bromo-4-formyl-7-methyl-indole-1-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the indole core.

  • Bromination : Electrophilic bromination at the 5-position using reagents like N-bromosuccinimide (NBS) in acetic acid or DMF under controlled temperature (0–25°C) .
  • Formylation : Vilsmeier-Haack formylation (using POCl₃ and DMF) introduces the 4-formyl group. This step requires anhydrous conditions to avoid hydrolysis .
  • Protection : The 1-position is protected with a tert-butyl ester via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
  • Optimization : Yield improvements rely on stoichiometric control (e.g., 1.2–1.5 equivalents of NBS for bromination) and purification via flash chromatography (hexane/EtOAc gradients) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals confirm its structure?

  • Methodological Answer :

  • ¹H NMR : Key signals include the tert-butyl singlet (~1.6 ppm, 9H), formyl proton (~10.2 ppm, 1H), and aromatic protons (6.8–8.0 ppm, integrating for substituent positions) .
  • ¹³C NMR : Distinct peaks for the carbonyl carbons (~160 ppm for the ester, ~190 ppm for the formyl group) .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matches the theoretical mass (e.g., C₁₆H₁₇BrNO₃⁺ = 366.04 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions between calculated and observed spectroscopic data for this compound?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal diffraction (using SHELX software ) provides unambiguous structural confirmation. For example, bond angles and torsion angles between the formyl and bromo groups can validate regioselectivity.
  • DFT Calculations : Gaussian or ORCA software can simulate NMR/IR spectra for comparison with experimental data .
  • Heteronuclear Correlation (HMBC) : Correlates ¹H and ¹³C signals to confirm connectivity, especially for overlapping aromatic protons .

Q. What strategies enable selective functionalization of the indole ring without disrupting existing substituents?

  • Methodological Answer :

  • Directing Groups : The 4-formyl group acts as a meta-directing group, enabling regioselective C–H activation at the 6-position using palladium catalysts .
  • Protection/Deprotection : The tert-butyl ester can be selectively removed under acidic conditions (e.g., TFA/DCM) to free the 1-position for further coupling .
  • Cross-Coupling : Suzuki-Miyaura reactions with the 5-bromo substituent require Pd(PPh₃)₄ and arylboronic acids in degassed THF/water .

Q. How does the tert-butyl group influence the compound’s reactivity in solid-phase synthesis or crystallography?

  • Methodological Answer :

  • Steric Effects : The bulky tert-butyl group reduces π-π stacking in crystallization, improving crystal quality for X-ray analysis .
  • Solubility : Enhances solubility in non-polar solvents (e.g., hexane), facilitating purification .
  • Stability : Protects the indole nitrogen from oxidation during storage or reaction conditions .

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